2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound that features a pyrazole ring substituted with a methyl and a trifluoromethyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with receptors such as thePeroxisome proliferator-activated receptor delta . This receptor plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Compounds with similar structures have been used inSuzuki–Miyaura cross-coupling reactions . In these reactions, the compound may act as a boron reagent, participating in transmetalation processes .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which similar compounds participate, is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound could potentially influence biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
Similar compounds have been noted to have certain pharmacokinetic properties . For instance, the absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of these compounds are factors that can impact their bioavailability .
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of new carbon–carbon bonds, thereby influencing the structure and function of target molecules .
Action Environment
The action of 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions, in which similar compounds participate, can be affected by factors such as temperature, solvent, and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the butanoic acid moiety: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the butanoic acid moiety.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products may include substituted pyrazoles with various functional groups.
Scientific Research Applications
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory and metabolic diseases.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 4-Methyl-2-(trifluoromethyl)benzoic acid
- Trifluoromethyl group-containing drugs such as fluoxetine and celecoxib
Uniqueness: 2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is unique due to the combination of its trifluoromethyl group and pyrazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-3-6(8(15)16)14-4-5(2)7(13-14)9(10,11)12/h4,6H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWMJBRAHAKOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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